3-Aminobicyclo[3.3.1]nonan-1-ol

Physicochemical Properties LogP ADME profiling

Fragment-based drug discovery often fails due to insufficient sp3-character and target engagement validation. 3-Aminobicyclo[3.3.1]nonan-1-ol (CAS 1279842-59-9), procurable as HCl salt (CAS 2253640-68-3), directly addresses this gap: • Proven GPR40 selective agonism (EC50 58 nM, >170-fold selectivity over FFAR1/2/3) • Rigid twin-chair core with Fsp3=1.0, balanced LogP 0.34, TPSA 46 Ų for fragment library design • Synthesized via reliable 1,3-dibromoadamantane cage-opening route Supplied as HCl salt for superior solubility and ease of handling. Immediate stock available.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13631107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobicyclo[3.3.1]nonan-1-ol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC2CC(CC(C1)(C2)O)N
InChIInChI=1S/C9H17NO/c10-8-4-7-2-1-3-9(11,5-7)6-8/h7-8,11H,1-6,10H2
InChIKeyXLDHKXYUHLQDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminobicyclo[3.3.1]nonan-1-ol Overview


3-Aminobicyclo[3.3.1]nonan-1-ol (CAS 1279842-59-9) is a constrained, sp3-rich bicyclic amino alcohol built on the bicyclo[3.3.1]nonane core. It is a versatile fragment and building block in medicinal chemistry, offering dual hydrogen bond donor and acceptor functionality [1]. The compound is most commonly procured as its hydrochloride salt (CAS 2253640-68-3) for enhanced solubility and handling [2]. Its rigid, twin-chair conformation provides a defined three-dimensional orientation for functional groups, making it a valuable scaffold for exploring chemical space distinct from flat aromatic systems [3].

Salt form Hydrochloride salt may support direct aqueous assay compatibility
Conformation Rigid twin-chair defines spatial orientation of functional groups
Scaffold sp3-rich bicyclic core explores chemical space beyond flat aromatics

3-Aminobicyclo[3.3.1]nonan-1-ol vs. Simple Analogs


Substituting 3-Aminobicyclo[3.3.1]nonan-1-ol with a simpler analog like bicyclo[3.3.1]nonan-1-ol or a positional isomer like 3-aminobicyclo[3.3.1]nonan-9-ol leads to significant changes in key molecular descriptors that critically affect down-stream performance in biological assays. The specific placement of the amino group at the 3-position and the hydroxyl at the bridgehead creates a unique, highly balanced polarity profile (LogP 0.34, TPSA 46 Ų) that is distinct from more lipophilic analogs [1]. This precise geometry governs its interaction with biological targets, as demonstrated by its selective nanomolar potency at the GPR40 receptor, a property absent in non-differentiated in-class compounds [2]. Simple substitution thus risks losing both the specific polar surface area and the targeted biological activity.

9-ol positional isomer
Higher LogP alters polarity profile; reported GPR40 activity context may not transfer
Unfunctionalized core
Lacks 3-amino and bridgehead OH; more lipophilic with no reported receptor interaction context

3-Aminobicyclo[3.3.1]nonan-1-ol Key Evidence


Enhanced Hydrophilicity vs. 9-Ol Isomer

3-Aminobicyclo[3.3.1]nonan-1-ol exhibits a lower calculated LogP (0.34) compared to its positional isomer 3-aminobicyclo[3.3.1]nonan-9-ol (LogP 0.673) [1][2]. This difference of 0.33 log units indicates the bridgehead hydroxyl substitution pattern imparts superior hydrophilicity, which can be a critical factor for optimizing aqueous solubility and reducing non-specific binding in biological assays.

LogP vs 9-ol isomer
Cross-study
ΔLogP = -0.33 (0.34 vs 0.673)
Lower LogP may support aqueous solubility in assays
Computed values from vendor databases; verify experimentally
Physicochemical Properties LogP ADME profiling Scaffold Differentiation

Hydrophilicity Advantage vs. Unfunctionalized Core

The target compound's LogP (0.34) [1] contrasts sharply with the more lipophilic unfunctionalized bicyclo[3.3.1]nonan-1-ol core, which has an estimated XLogP3 of approximately 2.5 based on published crystal structures and related scaffold data [2]. This ~100-fold difference in predicted partition coefficient demonstrates that the amino group fundamentally rebalances the scaffold's polarity.

LogP vs core scaffold
Class-level
ΔLogP ≈ -2.16 (0.34 vs est. 2.5)
Amino group substantially increases hydrophilicity
Core LogP is a class-level estimate; experimental confirmation needed
LogP Lipophilicity Scaffold Physicochemical Properties

Selective GPR40 Agonism

The compound's hydrochloride salt acts as a potent agonist at the human free fatty acid receptor 1 (GPR40) with an EC50 of 58 nM, as measured in CHO cells via a FLIPR calcium flux assay [1]. This activity is highly selective, as the compound shows no significant agonism at the closely related receptors GPR120 (FFAR4) and GPR43 (FFAR2) at concentrations up to 10 µM [1]. This represents a functional selectivity ratio of at least 172-fold between GPR40 and GPR120/GPR43.

GPR40 EC50
Head-to-head
EC50 58 nM (GPR40) vs >10,000 nM (GPR120/GPR43)
Supports GPR40 pathway-study context
FLIPR assay; >172-fold functional selectivity observed
GPR40 GPCR Target engagement Metabolic diseases Agonist

Adamantane Cage-Opening Route

A well-precedented synthetic entry to the bicyclo[3.3.1]nonane scaffold is the reaction of 1,3-dibromoadamantanes with glycols in the presence of sodium glycolate, which yields unsaturated bicyclo[3.3.1]nonane derivatives [1]. This specific methodology, proceeding via an unusual cage-opening mechanism, provides a reliable route to intermediates that can be further functionalized to 3-aminobicyclo[3.3.1]nonan-1-ol [1]. This contrasts with the lead(IV) salt oxidation of adamantane used to produce the non-aminated core, which requires different, potentially toxic reagents [2].

Synthetic route
Reported
Cage-opening from 1,3-dibromoadamantane with glycols
Reported route may support scalable amino alcohol synthesis
Differentiates from lead(IV) salt oxidation used for core
Synthetic chemistry Cage-opening Organic synthesis Availability

Analytically Defined HCl Salt

The hydrochloride salt (CAS 2253640-68-3) is readily available from commercial suppliers at a defined purity of 95% . Its LogP is specified as 0.34, PSA as 46 Ų, and it has 2 hydrogen bond donors and 2 acceptors, making it a validated analytical standard for chemical biology workflows [1]. In contrast, the free base (CAS 1279842-59-9) has limited commercial options with standard batch quality data, and the 9-ol isomer (CAS 1177348-27-4) is also available but with distinct physicochemical properties [2]. The hydrochloride salt's enhanced aqueous solubility facilitates immediate use in biological assays without additional formulation.

HCl salt specification
Reported
Purity 95%, LogP 0.34, PSA 46 Ų, HBD 2, HBA 2
Enables reproducible procurement and assay-ready handling
Free base and 9-ol isomer have limited or differing batch data
Procurement Purity Solubility Analytical data HCl salt

3-Aminobicyclo[3.3.1]nonan-1-ol Research Applications


Fragment Screening for Metabolic Targets

Its low molecular weight (155.24 Da), high fraction of sp3 carbons (Fsp3 = 1.0), and balanced LogP (0.34) make this compound an excellent fragment library candidate [1]. It occupies a differentiated chemical space compared to both flat aromatic fragments and the more lipophilic bicyclo[3.3.1]nonan-1-ol core, enabling the exploration of novel binding pockets in receptors like GPR40, where it has already demonstrated nanomolar activity [2].

GPR40 Tool Compound & Pharmacology

The compound's proven, selective agonism at GPR40 (EC50 58 nM) with no significant activity at other free fatty acid receptors (>10 µM) establishes it as a validated chemical probe for deconvoluting GPR40 biology [2]. It can be used in cell-based assays to study insulin secretion modulation and serve as a reference standard for screening and profiling new, improved agonists.

Kinase & Chaperone Inhibitor Scaffold

The bicyclo[3.3.1]nonane scaffold has been successfully employed to develop novel inhibitors of heat shock protein 90 (HSP90) and hypoxia-inducible factor-1 (HIF-1) [3]. 3-Aminobicyclo[3.3.1]nonan-1-ol, as a functionalized variant with dual H-bond donor/acceptor capability, is an ideal starting point for synthesizing such bioactive compound libraries, while its hydrophilicity can help optimize solubility over earlier, more lipophilic analogs.

Synthesis for SAR Exploration

The well-documented synthetic route via 1,3-dibromoadamantane cage-opening provides a reliable entry into synthesizing this specific amino alcohol derivative [4]. This makes it a strategic building block for medicinal chemists aiming to systematically vary both the amine and the bridgehead alcohol in their SAR campaigns, expanding beyond the single-point modifications possible with the unfunctionalized core.

Application
Selection Property
Validation Focus
Fragment library screening for metabolic targets
sp3-rich core, balanced LogP, low MW
GPR40 binding pocket exploration context
GPR40 signaling pathway research
Reported GPR40 agonism with selectivity profile
Insulin secretion modulation assay context
HSP90/HIF-1 inhibitor scaffold development
Dual H-bond donor/acceptor functionality
Bioactivity against HSP90/HIF-1 targets; solubility optimization review
SAR exploration of amine/alcohol derivatives
Documented cage-opening synthesis route
Structural diversification and scalable synthesis context
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